molecular formula C21H23N5O4S2 B6521259 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 886942-47-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6521259
CAS No.: 886942-47-8
M. Wt: 473.6 g/mol
InChI Key: GZZJSPYPFNAPRX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a phenylcarbamoylamino group and at position 2 with a sulfanyl-acetamide chain. The acetamide moiety is further modified with a 3,4-dimethoxyphenethyl group, conferring both lipophilic and electron-donating properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-29-16-9-8-14(12-17(16)30-2)10-11-22-18(27)13-31-21-26-25-20(32-21)24-19(28)23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZJSPYPFNAPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors, particularly focusing on the thiadiazole moiety which is known for its diverse biological activities. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the dimethoxyphenyl and acetamide groups.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • LoVo (colon cancer)
    • MCF-7 (breast cancer)

In a study examining several thiadiazole derivatives, it was found that certain derivatives significantly reduced cell viability in both LoVo and MCF-7 cells over a 48-hour period compared to 24 hours, indicating a time-dependent effect on cell proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
2fLoVo12.5Inhibition of DNA synthesis
2gMCF-710.0CDK9 inhibition and STAT3 interference

2.2 Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains. For instance, derivatives have shown zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Kinases : The compound has been shown to inhibit CDK9 activity, which is crucial for cell cycle regulation and transcriptional control in cancer cells .
  • Interference with Transcription Factors : Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity by disrupting its DNA binding capabilities .

Case Study: Anticancer Activity in MCF-7 Cells

A detailed investigation into the effects of a similar thiadiazole derivative (Compound 2g) demonstrated significant anti-proliferative effects on MCF-7 cells. The study revealed that treatment led to an increase in cells arrested in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism that halts cell cycle progression .

Case Study: Antimicrobial Efficacy

In another study assessing antimicrobial properties, compounds derived from thiadiazole were tested against various pathogens. The results indicated that certain substitutions on the thiadiazole ring enhanced activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s 1,3,4-thiadiazole core is shared with multiple analogs, but substituent variations critically influence activity:

Compound Name Key Substituents Bioactivity/Properties Reference
Target Compound 3,4-Dimethoxyphenethyl, phenylcarbamoyl Hypothesized antimicrobial/anti-inflammatory (structural analogy)
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () 4-Methylphenyl (p-tolyl), 4-nitrophenyl Enhanced electron-withdrawing effects; likely improved enzyme inhibition
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () 4-Methoxybenzyl, chloro-trifluoromethylphenyl Increased lipophilicity; potential CNS penetration
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide () Cyclohexylamino, biphenyl Steric bulk may reduce solubility but enhance receptor binding

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in ) may stabilize the thiadiazole ring, enhancing metabolic resistance .
  • Lipophilic Substituents (e.g., trifluoromethyl in ) improve membrane permeability but may increase toxicity .
Physicochemical Properties
Property Target Compound (Predicted) Compound Compound
Molecular Weight ~500 g/mol 326.4 g/mol 401.5 g/mol
logP ~3.5 (moderate lipophilicity) ~2.8 ~3.1
pKa ~7.5 (amine/sulfhydryl groups) ~7.2 ~7.9
Solubility Low in water; soluble in DMSO Moderate in ethanol Low in aqueous buffers

Notes:

  • The target compound’s higher molecular weight and dimethoxy groups may reduce aqueous solubility compared to simpler analogs .
  • Predicted pKa values align with thiadiazole derivatives’ weak acidity, favoring passive diffusion .

Preparation Methods

Synthesis of 3,4-Dimethoxyphenethylamine

The 3,4-dimethoxyphenethylamine moiety is synthesized via reductive amination of 3,4-dimethoxyacetophenone using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile with Raney nickel yields the amine in ~85% purity.

Key Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: Methanol or ethanol

  • Catalyst: 10% Pd/C or Raney nickel

  • Yield: 78–85%.

Formation of the 1,3,4-Thiadiazole Core

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative. For example, treatment of N-phenylthiosemicarbazide with acetic anhydride and sulfuric acid induces cyclodehydration to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is subsequently functionalized at the 5-position with a phenylcarbamoyl group using phenyl isocyanate in dry tetrahydrofuran (THF) under nitrogen.

Reaction Parameters :

  • Cyclization agent: Polyphosphoric acid (PPA) or methanesulfonic acid

  • Temperature: 80–100°C

  • Yield for thiadiazole formation: 70–76%.

Coupling of Thiadiazole and Phenethylamine Moieties

The final assembly involves two sequential couplings:

  • Sulfanyl Acetamide Bridge Formation : 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol is reacted with chloroacetyl chloride in dichloromethane (DCM) to form 2-(thiadiazol-2-ylsulfanyl)acetyl chloride.

  • Amide Bond Formation : The acyl chloride is coupled with 3,4-dimethoxyphenethylamine using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

Optimized Conditions :

  • Coupling agent: EDCI·HCl (1.2 equiv)

  • Base: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → room temperature

  • Reaction time: 24 hours

  • Yield: 72–76%.

Purification and Characterization

Workup and Isolation

Post-reaction mixtures are sequentially washed with 2M HCl, saturated NaHCO₃, and brine to remove unreacted reagents. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via recrystallization (dichloromethane/ethyl acetate).

Comparative Analysis of Synthetic Routes

ParameterMethod A (EDCI/DMAP)Method B (HOBt/DCC)
Coupling AgentEDCI·HClDicyclohexylcarbodiimide
BaseDMAPHOBt
SolventDCMDMF
Reaction Time (h)2418
Yield (%)7668
Purity (%)>9592

Method A (EDCI/DMAP) offers superior yield and purity compared to traditional carbodiimide approaches, likely due to enhanced activation of the carboxylic acid intermediate .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Thiadiazole core formation : Cyclization of thiocarbazides under acidic conditions to generate the 1,3,4-thiadiazole ring .
  • Sulfanyl acetamide coupling : Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or THF .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio for coupling steps) and reaction temperatures (60–80°C) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups (e.g., methoxy, acetamide) and regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 513.12, observed 513.10) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s mechanism of action in targeting biological pathways, such as ACE2 inhibition?

  • Molecular Docking Studies : Use software like AutoDock Vina to simulate binding interactions between the compound and ACE2 (PDB ID: 1R42). The sulfanyl and thiadiazole moieties may form hydrogen bonds with catalytic residues (e.g., His374, Glu402), as suggested by a docking score of -5.51 kcal/mol .
  • In vitro Assays : Measure ACE2 enzymatic activity inhibition via fluorometric assays (e.g., Mca-APK[Dnp] substrate) at varying concentrations (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., dimethoxyphenyl, phenylcarbamoyl) to correlate structural features with inhibitory potency .

Q. How should conflicting data on biological activity (e.g., antiviral vs. anticancer effects) be resolved experimentally?

  • Dose-Response Profiling : Test the compound across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., Vero E6 for antiviral activity, MCF-7 for anticancer assays) to identify context-dependent effects .
  • Off-Target Screening : Use kinase profiling panels or proteome microarray chips to identify unintended targets that may explain contradictory results .
  • Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out metabolite-driven discrepancies .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during synthesis or storage?

  • Light Sensitivity : Store the compound in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
  • Hydrolytic Stability : Avoid aqueous buffers with pH < 5 or > 8 during biological assays, as the acetamide bond may hydrolyze .

Q. How can researchers optimize solubility for in vivo studies?

  • Co-Solvent Systems : Use DMSO:PEG-400 (10:90) for intraperitoneal administration, achieving >2 mg/mL solubility .
  • Prodrug Derivatization : Introduce phosphate or glycoside groups to enhance aqueous solubility without compromising activity .

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